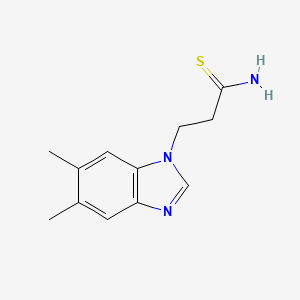![molecular formula C16H21ClN4O3 B3012479 tert-butyl (1R,5S,6R)-6-(N-methyl5-chloropyrazine-2-amido)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2378490-31-2](/img/structure/B3012479.png)
tert-butyl (1R,5S,6R)-6-(N-methyl5-chloropyrazine-2-amido)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (1R,5S,6R)-6-(N-methyl5-chloropyrazine-2-amido)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique bicyclic structure, which includes a pyrazine ring and a tert-butyl ester group. The presence of these functional groups contributes to its reactivity and potential utility in synthetic chemistry and medicinal research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,5S,6R)-6-(N-methyl5-chloropyrazine-2-amido)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the pyrazine ring: This step involves the coupling of the bicyclic core with a chloropyrazine derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, scale-up processes would need to be developed to ensure consistent production at a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (1R,5S,6R)-6-(N-methyl5-chloropyrazine-2-amido)-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
tert-Butyl (1R,5S,6R)-6-(N-methyl5-chloropyrazine-2-amido)-3-azabicyclo[31
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl (1R,5S,6R)-6-(N-methyl5-chloropyrazine-2-amido)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The bicyclic structure may also contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-butyl (1R,3R,5S)-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
tert-Butyl (1R,5S,6R)-6-(N-methyl5-chloropyrazine-2-amido)-3-azabicyclo[310]hexane-3-carboxylate is unique due to its specific combination of functional groups and stereochemistry
Propriétés
IUPAC Name |
tert-butyl (1S,5R)-6-[(5-chloropyrazine-2-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O3/c1-16(2,3)24-15(23)21-7-9-10(8-21)13(9)20(4)14(22)11-5-19-12(17)6-18-11/h5-6,9-10,13H,7-8H2,1-4H3/t9-,10+,13? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSLCBCFENCJIL-HWYHXSKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2N(C)C(=O)C3=CN=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2N(C)C(=O)C3=CN=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(2-methylpropyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3012402.png)

![2-(adamantane-1-carbonyl)-6,7-dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3012405.png)

![N-(4-ethoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3012407.png)



[(5-methyl-1,2-oxazol-3-yl)methyl]amine](/img/structure/B3012415.png)
![5-[cyano(thiophen-2-yl)methyl]-N,N,1,3-tetramethyl-1H-pyrazole-4-sulfonamide](/img/structure/B3012416.png)
![(1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B3012417.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B3012418.png)
